molecular formula C3H9N3O B8691368 N,1-Dimethylhydrazine-1-carboxamide CAS No. 38490-47-0

N,1-Dimethylhydrazine-1-carboxamide

Cat. No.: B8691368
CAS No.: 38490-47-0
M. Wt: 103.12 g/mol
InChI Key: KMCMZQBYRXQEQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,1-Dimethylhydrazine-1-carboxamide is a hydrazine-derived compound featuring a carboxamide functional group and methyl substituents.

Properties

CAS No.

38490-47-0

Molecular Formula

C3H9N3O

Molecular Weight

103.12 g/mol

IUPAC Name

1-amino-1,3-dimethylurea

InChI

InChI=1S/C3H9N3O/c1-5-3(7)6(2)4/h4H2,1-2H3,(H,5,7)

InChI Key

KMCMZQBYRXQEQH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N(C)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N,1-Dimethylhydrazine-1-carboxamide with structurally or functionally related compounds, emphasizing molecular properties, metabolic pathways, and applications.

Table 1: Comparative Analysis of Hydrazine and Piperazine Carboxamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Features/Applications Metabolic Pathway
This compound C₄H₁₀N₃O 116.14 g/mol Hypothesized as a pharmaceutical intermediate; potential reduced toxicity vs. parent hydrazine Likely hepatic N-demethylation (inferred)
N,N-Dimethyl-1-phenylhydrazine-1-carboxamide C₉H₁₃N₃O 179.22 g/mol Phenyl group increases lipophilicity; possible CNS activity or ligand design Undocumented, but structural similarity suggests oxidative metabolism
N,N-Diphenylhydrazinecarboxamide C₁₃H₁₃N₃O 227.26 g/mol High molecular weight; potential use in coordination chemistry or as a bioactive scaffold No direct data; stability inferred from aromatic substituents
N,N-Dimethylpiperazine-1-carboxamide C₇H₁₅N₃O 157.22 g/mol Piperazine ring enhances conformational flexibility; applications in drug delivery or catalysis Likely microsomal oxidation due to tertiary amines
4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC) C₆H₉N₅O 183.17 g/mol Antineoplastic agent; undergoes N-demethylation to release formaldehyde and active metabolites Hepatic microsomal enzymes; induced by barbiturates

Key Findings:

Structural Influence on Reactivity: Hydrazine vs. Piperazine Backbones: Piperazine derivatives (e.g., N,N-dimethylpiperazine-1-carboxamide) exhibit rigid ring structures, favoring interactions with biological targets like enzymes or receptors. In contrast, hydrazine carboxamides (e.g., N,N-diphenylhydrazinecarboxamide) offer linear flexibility, suitable for covalent bond formation or chelation .

Metabolic Pathways: N-Demethylation: A common pathway for dimethylated compounds. DIC’s N-demethylation by liver microsomes releases formaldehyde, suggesting that this compound might undergo similar detoxification or activation processes . Enzyme Induction: Phenobarbital and prochlorperazine increase DIC’s demethylation efficiency, implying that the metabolism of dimethylhydrazine carboxamides could be modulated by enzyme inducers .

Toxicity and Applications: Reduced Toxicity: Carboxamide substitution in hydrazines (vs. 1,1-Dimethylhydrazine) likely mitigates genotoxicity and oxidative stress, as seen in related compounds . Pharmaceutical Potential: DIC’s antineoplastic activity highlights the therapeutic relevance of carboxamide-functionalized hydrazines. Piperazine analogs are explored for kinase inhibition and CNS drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.